molecular formula C9H15N3O B2751697 rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol CAS No. 1932649-08-5

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol

Cat. No.: B2751697
CAS No.: 1932649-08-5
M. Wt: 181.239
InChI Key: QXNSDFXNTPPPMD-JGVFFNPUSA-N
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Description

Molecular Formula: C₉H₁₅N₃O
Molecular Weight: 181.24 g/mol
Purity: 95% (reported by Enamine Ltd)
Structural Features:

  • A racemic mixture of (3R,4R)-pyrrolidine methanol.
  • Substituted with a 1-methylimidazole group at the 4-position of the pyrrolidine ring.
  • Contains a hydroxymethyl functional group at the 3-position.

This compound is primarily utilized as a chiral building block in medicinal chemistry and drug discovery, offering a rigid scaffold with hydrogen-bonding capabilities due to the imidazole and hydroxyl groups. Its stereochemistry and functional groups make it valuable for designing kinase inhibitors, receptor ligands, or metal-chelating agents .

Properties

IUPAC Name

[(3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O/c1-12-6-11-4-9(12)8-3-10-2-7(8)5-13/h4,6-8,10,13H,2-3,5H2,1H3/t7-,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNSDFXNTPPPMD-JGVFFNPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC=C1C2CNCC2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=NC=C1[C@@H]2CNC[C@H]2CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors to form the pyrrolidine ring, followed by the introduction of the methylimidazole group. The final step often involves the reduction of an intermediate to yield the desired methanol derivative. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various alcohols.

Scientific Research Applications

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites, altering the function of these targets and modulating biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below highlights critical distinctions between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Applications/Notes
rac-[(3R,4R)-4-(1-Methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol (Target) C₉H₁₅N₃O 181.24 1-Methylimidazole, hydroxymethyl-pyrrolidine Chiral building block; potential kinase inhibitor
Substituted 2-[4-(1,2-Dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols C₁₄H₁₆N₄O₃ ~300 (varies) Nitroimidazole, aryl groups Synthesized via TDAE methodology; antimicrobial or antiparasitic applications
((3αR,4R,6αS)-5-Benzyl-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-c]pyrrol-4-yl)-methanol C₁₅H₂₁NO₃ 263.33 Benzyl, dioxolane ring Increased lipophilicity; CAS 117858-82-9
rac-(5R,6R)-5-Amino-6-(1-methyl-1H-imidazol-5-yl)piperidin-2-one C₉H₁₄N₄O 194.24 Piperidinone ring, amino group Ring expansion (6-membered vs. 5-membered); potential protease inhibitor
rac-Methyl (3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylate dihydrochloride C₁₀H₁₆Cl₂N₃O₂ 281.18 Esterified carboxylate, hydrochloride salt Improved aqueous solubility; dihydrochloride form enhances bioavailability
rac-1-Methyl-N-{[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methyl}cyclopropane-1-carboxamide dihydrochloride C₁₄H₂₂Cl₂N₄O 333.26 Cyclopropane-carboxamide, dihydrochloride Enhanced binding affinity; high-cost drug candidate (€825/50 mg)

Research Findings and Functional Insights

Synthetic Methodologies: The target compound is commercially available as a building block (Enamine Ltd), suggesting standardized synthesis protocols . Analogs like the nitroimidazole derivatives () require tetrakis(dimethylamino)ethylene (TDAE) for nucleophilic substitution, which may limit scalability compared to modern coupling reactions .

Physicochemical Properties :

  • The hydrochloride salt forms (e.g., ) exhibit superior solubility in polar solvents compared to the free base, critical for in vivo studies .
  • The benzyl-dioxolane derivative () has higher lipophilicity (logP ~2.5), favoring blood-brain barrier penetration, unlike the target compound’s moderate polarity .

Biological Relevance :

  • The imidazole ring in the target compound enables metal coordination (e.g., Zn²⁺ in enzyme active sites), a feature shared with ’s nitroimidazoles but absent in morpholine derivatives () .
  • The cyclopropane-carboxamide analog () introduces conformational rigidity, enhancing target specificity in enzyme inhibition .

Cost and Accessibility :

  • The target compound is priced competitively (~$4000/g for specialized analogs vs. lower cost for bulk pyrrolidine derivatives), reflecting its niche applications .

Biological Activity

rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol is a chiral compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a pyrrolidine ring and an imidazole moiety, which are known to interact with various biological targets, influencing enzyme activity and receptor modulation.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C11H16N2O\text{C}_{11}\text{H}_{16}\text{N}_{2}\text{O}

Synthesis Methods

The synthesis of this compound typically involves the reduction of a corresponding ketone or aldehyde precursor. Common methods include:

  • Reduction using Sodium Borohydride (NaBH4) : This method is often employed under controlled conditions to yield high purity.
  • Lithium Aluminum Hydride (LiAlH4) : Another effective reducing agent that can be utilized in the synthesis process.

These reactions are usually conducted in inert atmospheres to minimize oxidation risks and at low temperatures to control reaction rates.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The imidazole ring can facilitate binding to metal ions or active sites in proteins, modulating their function. This interaction can lead to significant changes in cellular processes.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Cytotoxic Effects : In vitro studies have shown that certain derivatives of this compound can induce apoptosis in cancer cell lines, indicating potential anti-cancer activity.

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Antivascular Activity : A study on similar compounds showed that specific structural configurations led to enhanced tubulin polymerization inhibition, correlating with anti-tumor effects .
  • Enzyme Inhibition : Research has indicated that compounds with similar structures can act as inhibitors for various enzymes involved in metabolic pathways, suggesting that rac-[...] may have similar effects .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds can be useful:

Compound NameStructureBiological Activity
rac-(3R,4R)-N-cyclopropyl-pyrrolidineStructureModerate enzyme inhibition
rac-(3R,4S)-aminomethyl-pyrrolidineStructureAntimicrobial properties

This table illustrates the diversity in biological activities among structurally related compounds.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing rac-[(3R,4R)-4-(1-methyl-1H-imidazol-5-yl)pyrrolidin-3-yl]methanol, and how is stereochemical control achieved?

  • Methodology : A multi-step synthesis is typically employed, starting with the formation of the pyrrolidine backbone via 1,3-dipolar cycloaddition or reductive amination. The imidazole moiety can be introduced via nucleophilic substitution or transition-metal-catalyzed coupling. Stereochemical control is achieved using chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation catalysts (e.g., Ru-BINAP complexes). Post-synthetic resolution via chiral HPLC may refine enantiomeric excess . Computational reaction path searches (e.g., density functional theory, DFT) optimize reaction conditions and predict stereochemical outcomes .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Stereochemical confirmation : Single-crystal X-ray diffraction (SC-XRD) is definitive for absolute configuration analysis, as demonstrated for structurally related pyrrolidine derivatives .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 210–254 nm) and LC-MS (ESI+) ensure chemical homogeneity.
  • Functional group verification : FTIR (hydroxyl stretch ~3200–3400 cm⁻¹) and ¹H/¹³C NMR (e.g., imidazole proton shifts at δ 7.2–7.8 ppm) validate substituents .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns inconsistent with predicted symmetry)?

  • Methodology :

  • Perform variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the imidazole ring).
  • Use 2D NMR techniques (COSY, HSQC, HMBC) to assign coupling pathways and verify connectivity.
  • Cross-validate with computational NMR prediction tools (e.g., Gaussian NMR calculations) to reconcile experimental and theoretical data .

Advanced Research Questions

Q. What computational approaches predict the compound’s reactivity in catalytic or biological systems?

  • Methodology :

  • Docking studies : Molecular docking (AutoDock Vina, Schrödinger Suite) evaluates interactions with biological targets (e.g., enzymes with imidazole-binding pockets).
  • Molecular dynamics (MD) simulations : Assess conformational stability in aqueous or lipid bilayer environments (NAMD/GROMACS).
  • Quantum mechanics/molecular mechanics (QM/MM) : Models reaction pathways for catalytic applications (e.g., asymmetric synthesis) .

Q. How do researchers address low yields in the final hydroxylation step of the synthesis?

  • Methodology :

  • Screen alternative oxidizing agents (e.g., TEMPO/NaClO vs. MnO₂) for the methanol group introduction.
  • Optimize solvent polarity (e.g., DMF vs. THF) to stabilize transition states.
  • Employ flow chemistry to enhance mixing and heat transfer, improving reaction efficiency .

Q. What strategies mitigate racemization during purification of the enantiomers?

  • Methodology :

  • Use mild acidic/basic conditions (pH 5–7) during column chromatography (silica gel or chiral stationary phases).
  • Avoid high temperatures in rotary evaporation; lyophilization is preferred for polar intermediates.
  • Monitor enantiomeric excess via circular dichroism (CD) or polarimetry at each step .

Q. How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

  • Methodology :

  • Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Simulate gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to assess hydrolytic degradation.
  • Use differential scanning calorimetry (DSC) to identify polymorphic transitions affecting solubility .

Data Contradiction Analysis

Q. Conflicting bioactivity results: How to determine if discrepancies arise from stereochemical impurities or assay variability?

  • Methodology :

  • Re-test the compound after rigorous purification (e.g., preparative HPLC >99% purity).
  • Compare dose-response curves across multiple assays (e.g., enzyme inhibition vs. cell viability).
  • Validate using orthogonal assays (e.g., SPR binding vs. functional cAMP assays) .

Q. Divergent computational vs. experimental LogP values: What factors contribute to this?

  • Methodology :

  • Recalculate LogP using fragment-based methods (e.g., XLogP3) and compare with shake-flask/HPLC experimental values.
  • Assess solvent system effects (e.g., octanol/water partitioning vs. buffer pH).
  • Investigate intramolecular hydrogen bonding (via IR/NMR) that may alter hydrophilicity .

Tables for Key Data

Parameter Typical Value Method Reference
Melting Point120–122°CDSC
Enantiomeric Excess (ee)>98%Chiral HPLC (Chiralpak IA)
Aqueous Solubility (25°C)2.3 mg/mLShake-flask/UV-Vis
LogP (Predicted)0.75 ± 0.2XLogP3

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